molecular formula C18H13N3O4S2 B12399408 Cox-2/5-lox-IN-2

Cox-2/5-lox-IN-2

Cat. No.: B12399408
M. Wt: 399.4 g/mol
InChI Key: WQYDAOYIYVNTGB-UHFFFAOYSA-N
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Description

Cox-2/5-lox-IN-2 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the metabolism of arachidonic acid. These enzymes play a crucial role in the inflammatory process, making this compound a promising compound for the treatment of inflammation and related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/5-lox-IN-2 involves the preparation of indole and indazole arylamide benzoic acid analogues. The synthetic route typically includes the following steps :

    Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Aryl Amide Formation: The aryl amide is formed by coupling the indole/indazole core with benzoic acid derivatives using reagents such as coupling agents and catalysts.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cox-2/5-lox-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole/indazole derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Cox-2/5-lox-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2/5-lox-IN-2 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By blocking these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and related symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2/5-lox-IN-2 is unique in its dual inhibition of both COX-2 and 5-LOX enzymes, offering a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors. This dual inhibition strategy provides a more comprehensive approach to managing inflammation and related diseases .

Properties

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

5-(1-benzothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H13N3O4S2/c19-27(24,25)13-7-5-12(6-8-13)21-15(10-14(20-21)18(22)23)17-9-11-3-1-2-4-16(11)26-17/h1-10H,(H,22,23)(H2,19,24,25)

InChI Key

WQYDAOYIYVNTGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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